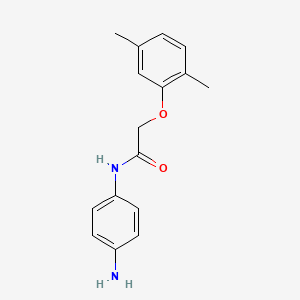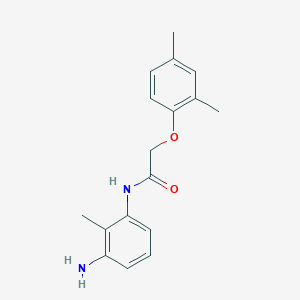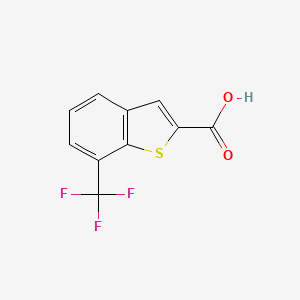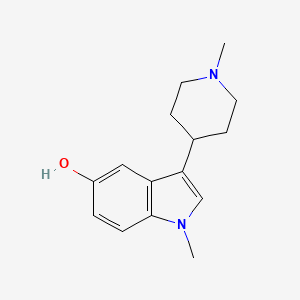
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a chemical compound with the molecular formula C10H12FIN2O and a molecular weight of 322.12 g/mol It is characterized by the presence of a pyridine ring substituted with fluorine and iodine atoms, and a pivalamide group
Méthodes De Préparation
The synthesis of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-iodopyridine as the primary starting material.
Amidation Reaction: The 5-fluoro-2-iodopyridine undergoes an amidation reaction with pivaloyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in its pure form.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high efficiency.
Analyse Des Réactions Chimiques
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine and iodine substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The pivalamide group may also play a role in modulating the compound’s overall activity and stability .
Comparaison Avec Des Composés Similaires
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide can be compared with other similar compounds, such as:
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide: This compound has a chlorine substituent instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
N-(5-Fluoro-3-bromopyridin-2-yl)pivalamide: The presence of a bromine atom instead of iodine can lead to different reactivity patterns in substitution and coupling reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMQFUCCKANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594025 | |
| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-50-4 | |
| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)













